(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoate
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Overview
Description
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoate is a complex organic compound often used in various chemical and biological research applications. This compound features a pyrrolidinone ring, a benzyloxycarbonyl group, and a methylamino group, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, often involving the reaction of an amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyloxycarbonyl Group: This step usually involves the protection of an amine group using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base like triethylamine.
Attachment of the Methylamino Group: This can be done through reductive amination, where a suitable aldehyde or ketone reacts with a methylamine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for purification and isolation of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the pyrrolidinone ring or the benzyloxycarbonyl group, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles like amines or thiols can replace the benzyloxy group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or amines depending on the target group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a protecting group for amino acids in peptide synthesis. The benzyloxycarbonyl group is particularly useful for protecting amines during the synthesis of peptides and proteins.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The pyrrolidinone ring is a common motif in many pharmacologically active compounds, making this compound a valuable intermediate in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which (S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoate exerts its effects depends on its application. In peptide synthesis, the benzyloxycarbonyl group protects the amine group from unwanted reactions, allowing for selective deprotection and further modification. In drug development, the pyrrolidinone ring can interact with biological targets, influencing various molecular pathways.
Comparison with Similar Compounds
Similar Compounds
N-Benzyloxycarbonyl-L-leucine: Similar in structure but lacks the pyrrolidinone ring.
N-Benzyloxycarbonyl-L-valine: Another amino acid derivative with a benzyloxycarbonyl group.
N-Benzyloxycarbonyl-L-alanine: Similar protecting group but with a different amino acid backbone.
Uniqueness
(S)-2,5-Dioxopyrrolidin-1-yl 2-(((benzyloxy)carbonyl)(methyl)amino)-3-methylbutanoate is unique due to the combination of its pyrrolidinone ring and benzyloxycarbonyl group. This combination allows for specific reactivity and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S)-3-methyl-2-[methyl(phenylmethoxycarbonyl)amino]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6/c1-12(2)16(17(23)26-20-14(21)9-10-15(20)22)19(3)18(24)25-11-13-7-5-4-6-8-13/h4-8,12,16H,9-11H2,1-3H3/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGABQLSDVHZKDW-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)ON1C(=O)CCC1=O)N(C)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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